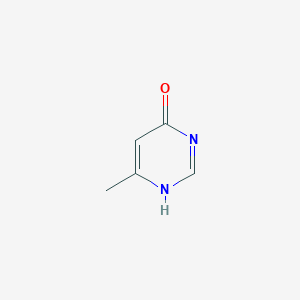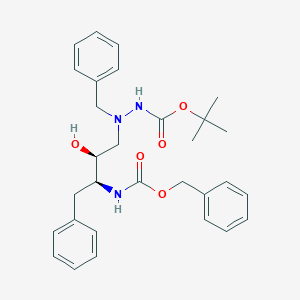
对甲苯磺酸炔丙酯
描述
Propargyl p-toluenesulfonate, also known as propargyl tosylate, is an organic compound with the molecular formula C10H10O3S. It is a clear, colorless to brown liquid that is used as an important intermediate in organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the synthesis of polymers and other complex molecules.
科学研究应用
Propargyl p-toluenesulfonate is widely used in scientific research due to its versatility:
Organic Synthesis: It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active molecules and probes.
作用机制
Target of Action
Propargyl p-toluenesulfonate is primarily used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s . It interacts with the monomer units of 2-isopropyl-2-oxazoline, facilitating the cationic ring-opening polymerization .
Mode of Action
The compound acts as an initiator, triggering the polymerization process. It interacts with the monomer units, causing the rings to open and form a chain . This leads to the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s .
Biochemical Pathways
The primary biochemical pathway involved is the cationic ring-opening polymerization of 2-isopropyl-2-oxazoline . The initiation of this process by Propargyl p-toluenesulfonate leads to the formation of the polymer chains .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, dmso, and ethyl acetate , which may influence its bioavailability.
Result of Action
The result of the action of Propargyl p-toluenesulfonate is the formation of linear and cyclic poly(2-isopropyl-2-oxazoline)s . These polymers have potential applications in various fields, including drug delivery and tissue engineering.
Action Environment
The efficacy and stability of Propargyl p-toluenesulfonate can be influenced by environmental factors such as temperature and solvent conditions. It is recommended to store the compound at a temperature of 2-8°C . The choice of solvent can also affect the efficiency of the polymerization process .
生化分析
Biochemical Properties
Propargyl p-toluenesulfonate has been found to interact with certain enzymes and proteins. For instance, it has been used as a potent inhibitor of the essential enzyme dihydrofolate reductase (DHFR) from bacteria . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Molecular Mechanism
It is known to inhibit the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides and thus DNA replication
准备方法
Synthetic Routes and Reaction Conditions: Propargyl p-toluenesulfonate can be synthesized through the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis of propargyl p-toluenesulfonate follows a similar route but may involve optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization can be employed to achieve high-quality product.
化学反应分析
Types of Reactions: Propargyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.
Alkylation Reactions: It can be used to alkylate other compounds, introducing the propargyl group into the target molecule.
Polymerization Reactions: It serves as an initiator in cationic ring-opening polymerization of oxazolines.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving propargyl p-toluenesulfonate.
Solvents: Common solvents include dichloromethane, chloroform, and dimethyl sulfoxide.
Major Products:
2-Hydroxy-4-pentynoic acid: Formed through alkylation followed by hydrolysis, decarboxylation, diazotization, and hydroxylation reactions.
Furan Derivatives: Synthesized via palladium-catalyzed reactions with acylchromates.
相似化合物的比较
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
Comparison: Propargyl p-toluenesulfonate is unique due to the presence of the propargyl group, which imparts distinct reactivity compared to its methyl, ethyl, and isopropyl counterparts
属性
IUPAC Name |
prop-2-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVCSFXFFROTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210665 | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6165-76-0 | |
| Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction propargyl p-toluenesulfonate is known for?
A1: Propargyl p-toluenesulfonate is primarily known for its participation in nucleophilic displacement reactions. This compound, being a propargylic tosylate, readily undergoes substitution reactions with various nucleophiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



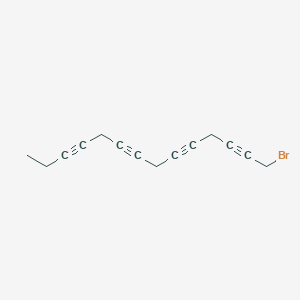

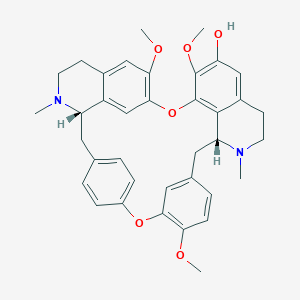
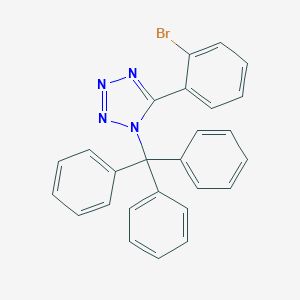
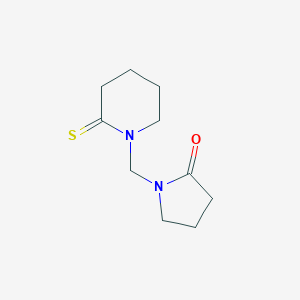
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
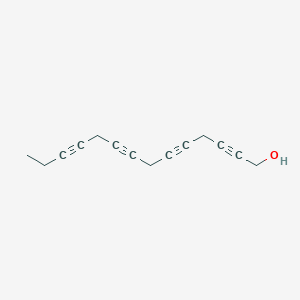

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)

